molecular formula C15H20N2O5S2 B2938682 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2034289-84-2

3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2938682
CAS No.: 2034289-84-2
M. Wt: 372.45
InChI Key: YNRUKXINUDMQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a sulfonamide group, and an oxan-4-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxazole core, followed by the introduction of the sulfonamide group and the oxan-4-ylsulfanyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the benzoxazole ring can interact with DNA and proteins. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(oxan-4-ylsulfanyl)methyl]aniline
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-17-13-10-12(2-3-14(13)22-15(17)18)24(19,20)16-6-9-23-11-4-7-21-8-5-11/h2-3,10-11,16H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRUKXINUDMQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCSC3CCOCC3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.